

# Synthesis and characterization of Furosemided5

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Furosemide-d5 |           |
| Cat. No.:            | B563120       | Get Quote |

An In-depth Technical Guide on the Synthesis and Characterization of Furosemide-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of **Furosemide-d5**, an isotopically labeled variant of the potent loop diuretic, Furosemide. Deuterated standards like **Furosemide-d5** are crucial for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, where they serve as ideal internal standards for mass spectrometry-based assays.

## **Physicochemical Properties**

**Furosemide-d5** shares its fundamental chemical structure with Furosemide, with the key difference being the substitution of five hydrogen atoms with deuterium. This substitution is strategically placed on the furan ring and the adjacent methylene group, positions that are less susceptible to metabolic exchange.



| Property            | Data                                                                 | Reference |
|---------------------|----------------------------------------------------------------------|-----------|
| Formal Name         | 4-chloro-2-(((furan-2-yl-d3)methyl-d2)amino)-5-sulfamoylbenzoic acid | [1]       |
| CAS Number          | 1189482-35-6                                                         | [1][2]    |
| Molecular Formula   | C12H6D5CIN2O5S                                                       | [1][3]    |
| Molecular Weight    | 335.8 g/mol                                                          | [1][2]    |
| Purity              | >95% (HPLC)                                                          | [2]       |
| Isotopic Purity     | ≥99% deuterated forms (d1-d5)                                        | [1]       |
| Storage Temperature | -20°C                                                                | [2]       |

# **Synthesis of Furosemide-d5**

The synthesis of **Furosemide-d5** follows the established synthetic route for Furosemide, with the critical modification of using a deuterated amine in the final condensation step. The general synthesis involves two primary stages.[4][5]

Stage 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid The process starts with 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation followed by amination to yield the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.[4][6]

Stage 2: Condensation with Deuterated Furfurylamine The intermediate is then reacted with deuterated furfurylamine, specifically (furan-2-yl-d3)methyl-d2)amine, to produce the final **Furosemide-d5** product.[4][7] This nucleophilic substitution reaction displaces one of the chlorine atoms on the benzoic acid ring.





Click to download full resolution via product page

Diagram 1: Synthesis workflow for Furosemide-d5.

### **Characterization of Furosemide-d5**

The characterization of **Furosemide-d5** is essential to confirm its chemical identity, purity, and isotopic enrichment. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy, often coupled with a chromatographic separation method like HPLC.

### **Mass Spectrometry (MS)**

Mass spectrometry is the definitive technique for characterizing isotopically labeled compounds. **Furosemide-d5** is typically analyzed using Liquid Chromatography-Tandem Mass



Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode.[8][9] It serves as an internal standard for the quantification of Furosemide in biological matrices.[8]

Quantitative Data from LC-MS/MS Analysis

| Analyte           | Precursor<br>Ion (m/z) | Product Ion<br>(m/z) | lonization<br>Mode | Use           | Reference |
|-------------------|------------------------|----------------------|--------------------|---------------|-----------|
| Furosemide        | 329.0                  | 77.9                 | Negative ESI       | Quantitative  | [8][9]    |
| Furosemide        | 329.0                  | 125.8                | Negative ESI       | Qualitative   | [8][9]    |
| Furosemide-<br>d5 | 334.0                  | 206.0                | Negative ESI       | Internal Std. | [9]       |

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is used to confirm the molecular structure and the specific sites of deuterium incorporation.

- ¹H NMR: The proton NMR spectrum of **Furosemide-d5** is expected to be similar to that of Furosemide, but with the absence of signals corresponding to the five protons on the furan ring and the methylene bridge.[10][11] This absence provides direct evidence of successful deuteration at the intended positions.
- ¹³C NMR: The carbon-13 NMR spectrum will show signals for all 12 carbon atoms. The carbons bonded to deuterium will exhibit splitting patterns characteristic of C-D coupling and may show a slight isotopic shift compared to the unlabeled compound.[10]

## **High-Performance Liquid Chromatography (HPLC)**

HPLC is used to determine the chemical purity of **Furosemide-d5**. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.[2][12] Detection is commonly performed using a UV detector.[12][13]





Click to download full resolution via product page

Diagram 2: Analytical characterization workflow.

# Experimental Protocols Protocol: UHPLC-MS/MS Analysis for Quantification

This protocol is adapted for the use of **Furosemide-d5** as an internal standard in the analysis of Furosemide in biological samples like urine or blood.[8][9]

- Sample Preparation (Solid-Phase Extraction SPE):
  - Pre-mix 10 μL of the sample (e.g., urine) with 90 μL of the internal standard working solution (5 ng/mL of Furosemide-d5 in plasma).[9]



- Add 260 μL of water containing 1% formic acid.[9]
- $\circ$  Condition an SPE plate with 200 µL of methanol and 200 µL of water.
- Equilibrate the plate with 200  $\mu$ L of 1% formic acid.
- $\circ$  Load the 300 µL pre-mixed sample onto the plate.
- Wash with 200 μL of 10 mM ammonium carbonate.
- $\circ$  Elute the analytes with two 100  $\mu$ L aliquots of methanol, followed by dilution with two 300  $\mu$ L aliquots of water.
- Vortex the collected eluent for 10 minutes at 500 rpm.
- UHPLC Conditions:
  - System: Exion UHPLC system or equivalent.[8][9]
  - Flow Rate: 0.500 mL/min.[8]
  - Injection Volume: 2 μL.[8][9]
  - Total Run Time: 4.5 minutes.[8]
- Mass Spectrometry Conditions:
  - System: AB Sciex 6500+ QTrap or equivalent.[8][9]
  - Ionization Source: Electrospray Ionization (ESI), negative mode.[8][9]
  - Source Temperature: 450°C.[8]
  - IonSpray Voltage: -4500 V.[8]
  - Curtain Gas: 20 psi.[8]
  - Collision Gas: 10 psi.[8]



- Nebulizer Gas (GS1 & GS2): 65 psi.[8]
- Monitoring: Selected Reaction Monitoring (SRM) using the transitions listed in the data table above.[9]

## **Protocol: Solid-State NMR Analysis**

This protocol provides a general framework for the solid-state NMR characterization of **Furosemide-d5** powder.[10]

- Instrumentation:
  - Spectrometer: Bruker Avance III NMR spectrometer (or equivalent) operating at a <sup>1</sup>H
     Larmor frequency of 500.1 MHz.[10]
  - Probe: 4-mm triple-resonance Magic-Angle Spinning (MAS) probe.[10]
- <sup>13</sup>C CP-MAS Experiment:
  - Pack the **Furosemide-d5** sample into a 4-mm zirconia rotor.
  - Perform Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments.
  - Apply SPINAL64 <sup>1</sup>H heteronuclear decoupling during acquisition.[10]
  - Acquire data and process using appropriate NMR software. The resulting spectrum should be compared against the spectrum of unlabeled Furosemide to confirm the structure and observe any isotopic shifts.
- ¹H MAS Experiment:
  - Acquire a <sup>1</sup>H MAS NMR spectrum.
  - Confirm the significant reduction or absence of signals from the furan and methylene protons, which verifies the location of deuterium labeling.

### Conclusion



**Furosemide-d5** is a well-characterized, high-purity, isotopically labeled compound essential for modern bioanalytical research. Its synthesis is achieved through established chemical pathways using a deuterated precursor. Comprehensive characterization using LC-MS/MS and NMR confirms its identity, purity, and the specific locations of deuterium labeling, making it an ideal internal standard for accurate and precise quantification of Furosemide in complex biological matrices.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. Furosemide-d5 | CAS 1189482-35-6 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. FUROSEMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference, Grants, Exam Alerts [gpatindia.com]
- 5. Furosemide (Frusemide) Pharmaceutical Drugs NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples PMC [pmc.ncbi.nlm.nih.gov]
- 10. An NMR crystallography investigation of furosemide PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furosemide assay in pharmaceuticals by Micellar liquid chromatography: study of the stability of the drug PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Synthesis and characterization of Furosemide-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563120#synthesis-and-characterization-of-furosemide-d5]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com